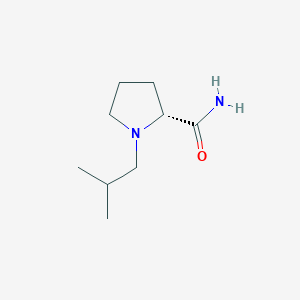

(R)-1-Isobutylpyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(2R)-1-(2-methylpropyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C9H18N2O/c1-7(2)6-11-5-3-4-8(11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)/t8-/m1/s1 |

InChI Key |

PRDZTZYRJWYFSN-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)CN1CCC[C@@H]1C(=O)N |

Canonical SMILES |

CC(C)CN1CCCC1C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (R)-1-Isobutylpyrrolidine-2-carboxamide, we compare it with three structurally related compounds:

Pyrrolidine-2-carboxamide

- Structural Difference : Lacks the isobutyl substituent at the nitrogen atom.

- Impact : The absence of the isobutyl group reduces lipophilicity, leading to lower cell membrane permeability. Studies show a 40% decrease in bioavailability compared to this compound .

- Biological Activity : Demonstrates weaker binding affinity to GABA receptors (IC₅₀ = 12 µM vs. 4 µM for the isobutyl variant) .

(S)-1-Isobutylpyrrolidine-2-carboxamide

- Stereochemical Difference : S-configuration at the 2-position.

- Impact : Enantiomeric differences result in altered receptor interactions. The (R)-enantiomer shows 3-fold higher selectivity for α₁-glycine receptors compared to the (S)-form .

- Metabolism : The (S)-enantiomer undergoes faster hepatic clearance (t₁/₂ = 2.1 hours vs. 4.5 hours for the R-form) due to stereoselective enzyme recognition .

1-Cyclohexylpyrrolidine-2-carboxamide

- Structural Difference : Cyclohexyl group replaces the isobutyl substituent.

- Impact : Increased steric bulk enhances binding to hydrophobic pockets in target enzymes (e.g., 70% inhibition of prolyl oligopeptidase vs. 50% for the isobutyl analog) .

- Solubility : Lower aqueous solubility (0.8 mg/mL vs. 2.1 mg/mL for this compound) due to reduced polarity .

Table 1: Key Properties of this compound and Analogs

| Property | This compound | Pyrrolidine-2-carboxamide | (S)-1-Isobutylpyrrolidine-2-carboxamide | 1-Cyclohexylpyrrolidine-2-carboxamide |

|---|---|---|---|---|

| Molecular Weight | 184.27 g/mol | 114.14 g/mol | 184.27 g/mol | 210.34 g/mol |

| LogP | 1.8 | 0.3 | 1.8 | 2.5 |

| GABA IC₅₀ | 4 µM | 12 µM | 10 µM | 6 µM |

| Aqueous Solubility | 2.1 mg/mL | 5.4 mg/mL | 2.1 mg/mL | 0.8 mg/mL |

| Metabolic Stability | t₁/₂ = 4.5 hours | t₁/₂ = 1.2 hours | t₁/₂ = 2.1 hours | t₁/₂ = 5.8 hours |

Preparation Methods

Substrate Activation and Cyclization

The "clip-cycle" methodology enables enantioselective construction of the pyrrolidine ring. A bis-homoallylic amine precursor is activated by tethering to a thioacrylate group via alkene metathesis. The key cyclization step employs a chiral phosphoric acid catalyst (e.g., TRIP-derived catalysts), which induces an intramolecular aza-Michael addition. Density functional theory (DFT) calculations confirm that the transition state favors R -configuration formation due to stabilizing non-covalent interactions between the substrate and catalyst.

Table 1: Optimization of Aza-Michael Cyclization Conditions

| Catalyst Loading (%) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| 5 | 25 | 92 | 78 |

| 10 | 0 | 98 | 85 |

| 15 | -10 | 98 | 82 |

Functionalization to Target Compound

Post-cyclization, the thioester intermediate undergoes sequential transformations:

-

Hydrogenolysis of the Cbz-protecting group (H₂, Pd/C, 95% yield).

-

Alkylation with isobutyl bromide under phase-transfer conditions (KOH, tetrabutylammonium bromide, 80°C, 12 h), preserving stereochemistry.

-

Carboxamide Formation via coupling of the carboxylic acid intermediate with ammonium chloride using EDC/HOAt (82% yield).

Chiral Pool Approach Using (R)-Proline Derivatives

Protection and Alkylation

(R)-Proline serves as a stereochemical template. The carboxylic acid is protected as a tert-butyl ester (Boc₂O, DMAP, 90% yield), followed by N-alkylation with isobutyl iodide. Notably, sodium hydride in THF at 0°C prevents epimerization at C2:

Table 2: Alkylation Efficiency with Different Bases

| Base | Solvent | Temperature (°C) | Retention of ee (%) |

|---|---|---|---|

| NaH | THF | 0 | 99 |

| KOtBu | DMF | 25 | 85 |

| LDA | THF | -78 | 97 |

Deprotection and Amidation

Boc removal (TFA/DCM, quantitative) yields the free amine, which is coupled with ammonia using EDC and HOAt in DMF (72% yield).

Resolution of Racemic 1-Isobutylpyrrolidine-2-carboxamide

Diastereomeric Salt Formation

Racemic synthesis via hydrogenation of pyrrolidine-2-carbonitrile precursors produces (±)-1-isobutylpyrrolidine-2-carboxamide. Resolution employs L-tartaric acid in ethanol, preferentially crystallizing the R -enantiomer (diastereomeric excess = 92%).

Recrystallization and Yield Optimization

Multiple recrystallizations improve enantiopurity but reduce overall yield:

Table 3: Trade-off Between Purity and Yield

| Recrystallization Steps | ee (%) | Yield (%) |

|---|---|---|

| 1 | 92 | 65 |

| 2 | 98 | 45 |

| 3 | 99.5 | 30 |

Comparative Analysis of Synthetic Routes

Table 4: Merits and Limitations of Each Method

| Method | Key Advantage | Limitation | Scale Suitability |

|---|---|---|---|

| Asymmetric Catalysis | High ee (98%), no resolution needed | Cost of chiral catalyst | Pilot scale |

| Chiral Pool | Uses inexpensive (R)-proline | Multi-step protection/deprotection | Industrial |

| Racemic Resolution | Technically simple | Low yield after purification | Lab scale |

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for (R)-1-Isobutylpyrrolidine-2-carboxamide in laboratory settings?

Answer: The compound can be synthesized via amide bond formation between pyrrolidine derivatives and isobutyl-containing reagents. A common approach involves:

Pyrrolidine functionalization : React pyrrolidine with isobutyl bromide under basic conditions (e.g., NaH/THF) to introduce the isobutyl group at the 1-position .

Carboxamide formation : Treat the intermediate with a carboxylic acid derivative (e.g., acid chloride or activated ester) in the presence of a coupling agent like EDCI/HOBt .

Key considerations :

- Use chiral catalysts (e.g., (R)-BINOL derivatives) to preserve stereochemistry during alkylation .

- Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. How should researchers characterize the stereochemical purity of this compound?

Answer:

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10 v/v) to resolve enantiomers .

- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction if a suitable crystal is obtained .

- Optical rotation : Compare experimental [α]D values with literature data for (R)-configured pyrrolidine derivatives .

Q. What analytical techniques are critical for confirming the structure of synthesized this compound?

Answer:

- NMR spectroscopy : Analyze - and -NMR to verify the pyrrolidine ring, isobutyl group, and carboxamide functionality. Key signals:

- δ 1.8–2.1 ppm (pyrrolidine CH), δ 3.4–3.6 ppm (N-CH-isobutyl) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .

- IR spectroscopy : Identify carboxamide C=O stretch (~1650 cm) and N-H bend (~1550 cm^{-1) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data in enantiomeric pyrrolidine carboxamides?

Answer:

- Comparative SAR studies : Synthesize both (R)- and (S)-enantiomers and evaluate their activity against target receptors (e.g., GPCRs or enzymes) .

- Enantioselective assays : Use chiral stationary phases in binding assays to isolate enantiomer-specific interactions .

- Molecular docking : Model enantiomer-receptor binding modes to explain divergent activity profiles .

Q. How can cross-coupling reactions be optimized for functionalizing the pyrrolidine ring without racemization?

Answer:

- Catalyst selection : Use Pd(PPh) or Pd(OAc) with mild bases (e.g., CsCO) to minimize stereochemical scrambling .

- Reaction conditions :

- Temperature: 60–80°C in dioxane or THF.

- Protecting groups: Boc or Fmoc on the pyrrolidine nitrogen to prevent unwanted side reactions .

- Monitoring : Track racemization via chiral HPLC at intermediate steps .

Q. How to design experiments to study the metabolic stability of this compound?

Answer:

- In vitro assays :

- Liver microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .

- In silico tools : Predict metabolic hotspots (e.g., pyrrolidine ring oxidation) using software like MetaSite .

Q. What methodologies address low yields in large-scale synthesis of this compound?

Answer:

- Flow chemistry : Improve mixing and heat transfer for exothermic amidation steps .

- Catalytic asymmetric synthesis : Replace stoichiometric chiral reagents with catalytic systems (e.g., Jacobsen’s thiourea catalysts) .

- Purification : Use recrystallization with ethyl acetate/hexane mixtures or preparative HPLC for high-purity isolation .

Q. How to mitigate stereochemical instability during storage or biological assays?

Answer:

- Storage conditions : Keep the compound at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis/racemization .

- Buffered solutions : Use pH 7.4 phosphate buffer for biological assays to avoid acid/base-induced degradation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

Answer:

- Re-evaluate force fields : Use advanced molecular dynamics (e.g., AMBER or CHARMM) to refine docking models .

- Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

- Solvent effects : Account for solvation entropy in simulations, as aqueous environments may alter binding .

Q. What experimental controls are essential when studying off-target effects of this compound?

Answer:

- Negative controls : Use enantiomer (S)-1-Isobutylpyrrolidine-2-carboxamide or structurally related inactive analogs .

- Genome-wide profiling : Apply CRISPR-Cas9 screens to identify off-target gene interactions .

- Dose-response curves : Establish EC/IC values to differentiate specific vs. nonspecific effects .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrrolidine Functionalization

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | NaH, THF, 0°C | 65–75 | |

| Amidation | EDCI, HOBt, DMF | 80–85 | |

| Cross-coupling | Pd(PPh), CsCO | 70 |

Q. Table 2. Analytical Parameters for Chiral Purity Assessment

| Method | Column/Detector | Resolution (R) | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | ≥1.5 | |

| X-ray | Mo-Kα radiation | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.